5-Methylimidazo[1,2-a]pyridine
Overview
Description
5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is recognized for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
5-Methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It also shows potential as a covalent anticancer agent .
Mode of Action
It has been suggested that it interacts with its targets to induce changes that lead to its therapeutic effects . For instance, in the context of tuberculosis, it has been shown to reduce bacterial load significantly .
Biochemical Pathways
It is known that the compound plays a role in the phosphorylation process, which is crucial in many cellular functions .
Pharmacokinetics
It has been suggested that it displays pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its target and mode of action. In the context of tuberculosis, it has been shown to significantly reduce bacterial load . As a potential anticancer agent, it has shown promise in the treatment of KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
5-Methylimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes involved in metabolic activation. This compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, which converts it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potential carcinogenesis. Additionally, this compound interacts with phase II detoxification enzymes such as glutathione S-transferases, which facilitate its conjugation and excretion from the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce DNA damage in mammalian cells, leading to mutations and chromosomal aberrations. This compound also affects cell signaling pathways, including the activation of the p53 pathway, which plays a critical role in the cellular response to DNA damage. Furthermore, this compound influences gene expression by modulating the activity of transcription factors such as NF-κB, which is involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. This binding can result in mutations and the activation of oncogenes or the inactivation of tumor suppressor genes. Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its reactive intermediates can degrade over time, reducing their mutagenic potential. Long-term studies have shown that prolonged exposure to this compound can lead to persistent DNA damage and alterations in cellular function, including changes in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce minimal DNA damage and cellular changes. At higher doses, this compound has been shown to cause significant toxicity, including liver damage, oxidative stress, and increased incidence of tumors. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary pathway involves its oxidation by CYP1A2, leading to the formation of reactive intermediates that can bind to DNA. Additionally, phase II detoxification enzymes such as glutathione S-transferases play a role in conjugating this compound and its metabolites, facilitating their excretion. These metabolic pathways are crucial for determining the compound’s overall toxicity and carcinogenic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific transporters or binding proteins. The compound’s distribution is influenced by its interactions with cellular components, including proteins and lipids, which can affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and other nuclear proteins. Additionally, it may be found in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridine can be achieved through various methods, including:
Condensation Reactions: This involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazopyridine core in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple 2-aminopyridine with other substrates.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino or oxygen groups to the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials such as 2-aminopyridine and aldehydes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of various pharmaceuticals, including antituberculosis agents and anticancer drugs.
Material Science: Its unique structural properties make it useful in the development of optoelectronic devices, sensors, and luminescent materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Methylimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings, resulting in distinct reactivity and applications.
Imidazo[1,2-a]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, leading to different electronic and steric properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMYPDRRLSNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=CN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239375 | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-69-7 | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 933-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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